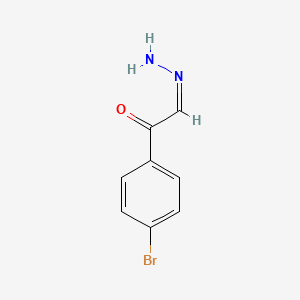
2-(Pyridin-2-yloxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yloxy)acetaldehyde is an organic compound that features a pyridine ring attached to an acetaldehyde group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yloxy)acetaldehyde typically involves the reaction of pyridin-2-ol with acetaldehyde under specific conditions. One common method includes the use of a base to deprotonate the pyridin-2-ol, followed by the addition of acetaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yloxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyridine ring.
Major Products Formed
Oxidation: 2-(Pyridin-2-yloxy)acetic acid.
Reduction: 2-(Pyridin-2-yloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yloxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yloxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)acetaldehyde: Similar structure but lacks the oxygen atom linking the pyridine ring and the aldehyde group.
2-(Pyridin-2-yloxy)ethanol: The aldehyde group is reduced to an alcohol.
2-(Pyridin-2-yloxy)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(Pyridin-2-yloxy)acetaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring linked through an oxygen atom. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-pyridin-2-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-5H,6H2 |
Clave InChI |
SOKVSOZQZOFBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


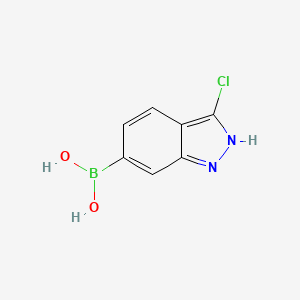
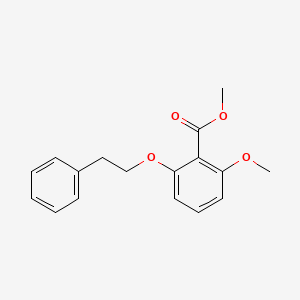
![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
![methyl 4-[(1E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-en-1-yl]-2-(3-{2-[2-(2-{2-[(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanamido]ethoxy}ethoxy)ethoxy]acetamido}propoxy)benzoate](/img/structure/B11757265.png)

![5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11757275.png)
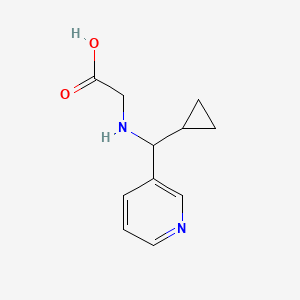


![4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11757301.png)
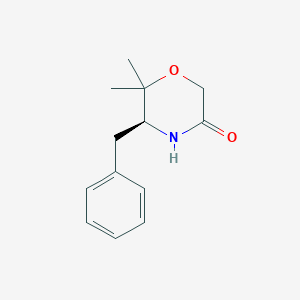
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757312.png)
